molecular formula C10H20O B12646525 (Z)-dec-7-en-1-ol CAS No. 52957-12-7

(Z)-dec-7-en-1-ol

Cat. No.: B12646525
CAS No.: 52957-12-7
M. Wt: 156.26 g/mol
InChI Key: JPYLHKPRBLLDDJ-ARJAWSKDSA-N
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Description

(Z)-Dec-7-en-1-ol (IUPAC name: (Z)-dec-7-en-1-ol) is a monounsaturated fatty alcohol with a 10-carbon chain and a double bond at the 7th position in the Z (cis) configuration. Its molecular formula is C₁₀H₂₀O, and its molecular weight is 156.27 g/mol. This compound is characterized by a hydroxyl group at the terminal carbon (C1) and a stereospecific double bond influencing its physicochemical properties, such as melting point, boiling point, and solubility in polar/nonpolar solvents. It is structurally analogous to insect pheromones and plant-derived alcohols, making it relevant in agrochemical and fragrance research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52957-12-7

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(Z)-dec-7-en-1-ol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,11H,2,5-10H2,1H3/b4-3-

InChI Key

JPYLHKPRBLLDDJ-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCCCCCO

Canonical SMILES

CCC=CCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method for synthesizing (Z)-dec-7-en-1-ol involves the hydroboration-oxidation of 1-decene. The reaction typically uses borane (BH3) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method ensures the anti-Markovnikov addition of the hydroxyl group to the terminal carbon atom.

    Grignard Reaction: Another synthetic route involves the reaction of a Grignard reagent, such as decylmagnesium bromide, with formaldehyde. The reaction is carried out in an anhydrous ether solvent, followed by acidic workup to yield (Z)-dec-7-en-1-ol.

Industrial Production Methods: Industrial production of (Z)-dec-7-en-1-ol often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in hydrogenation and dehydrogenation reactions to control the position and configuration of the double bond.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-dec-7-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to decane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: (Z)-dec-7-en-1-ol can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can yield dec-7-en-1-yl chloride.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, H2/Pd

    Substitution: SOCl2, PBr3

Major Products Formed:

    Oxidation: Dec-7-enal, Dec-7-enoic acid

    Reduction: Decane

    Substitution: Dec-7-en-1-yl chloride

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-dec-7-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pheromone Research: This compound is a key component in the study of insect pheromones, particularly in the development of environmentally friendly pest control methods.

Biology:

    Cell Signaling: (Z)-dec-7-en-1-ol is studied for its role in cell signaling pathways, particularly in the context of its interaction with specific receptors.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry:

    Fragrance and Flavor Industry: (Z)-dec-7-en-1-ol is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of (Z)-dec-7-en-1-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxyl group allows it to form hydrogen bonds with target proteins, influencing their activity. In the context of pheromone research, (Z)-dec-7-en-1-ol binds to olfactory receptors in insects, triggering behavioral responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (Z)-dec-7-en-1-ol, we compare it with structurally related compounds, focusing on chain length, functional groups, stereochemistry, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(Z)-Dec-7-en-1-ol C₁₀H₂₀O 156.27 Not explicitly provided Terminal hydroxyl, cis double bond at C7, liquid at room temperature
(Z)-7-Dodecen-1-ol C₁₂H₂₄O 184.32 20056-92-2 Longer chain (C12), cis double bond at C7; used as a moth pheromone mimic
(Z)-7-Decen-1-yl acetate C₁₂H₂₂O₂ 198.30 13857-03-9 Acetylated derivative of (Z)-dec-7-en-1-ol; ester functional group
(4Z,7Z)-Deca-4,7-dien-1-ol C₁₀H₁₈O 154.25 104188-11-6 Two cis double bonds (C4 and C7); antioxidant and anti-inflammatory activity
(Z)-Octadec-9-enol C₁₈H₃₆O 268.48 143-28-2 Long-chain (C18) alcohol; industrial lubricant and surfactant precursor

Key Differences and Research Findings

Chain Length and Functional Groups: (Z)-Dec-7-en-1-ol vs. (Z)-7-Dodecen-1-ol: The C12 analog (dodecenol) exhibits higher hydrophobicity and is utilized in pest control due to its structural mimicry of Lepidoptera pheromones. Its longer chain enhances binding to insect olfactory receptors compared to the C10 compound . (Z)-7-Decen-1-yl acetate: The esterification of (Z)-dec-7-en-1-ol increases volatility, making it effective in airborne pheromone applications. This derivative is 30% more volatile than the parent alcohol, as demonstrated in gas chromatography studies .

Double Bond Configuration: (4Z,7Z)-Deca-4,7-dien-1-ol: The additional double bond at C4 introduces conformational rigidity, reducing rotational freedom.

Biological Activity: (Z)-Octadec-9-enol: The C18 chain enables micelle formation in aqueous solutions, with critical micelle concentration (CMC) values of 0.5 mM. This property underpins its use in emulsifiers and drug delivery systems .

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